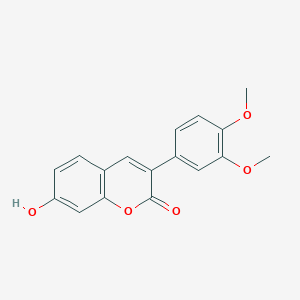

3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group and a hydroxyl group at the 7th position

作用機序

Target of Action

For instance, Bevantolol, a compound with a similar 3,4-dimethoxyphenyl structure, has been shown to have both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . Another compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been found to interact with aromatic-amino-acid aminotransferase .

Mode of Action

For example, Bevantolol, by binding and antagonizing beta-1 receptors, inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate .

Biochemical Pathways

For instance, 3,4-Dimethoxyphenethylamine, a compound with a similar structure, has been found to have some activity as a monoamine oxidase inhibitor .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process.

化学反応の分析

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

Reduction: The chromen-2-one core can be reduced to form dihydrochromen-2-one derivatives.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-7-oxo-2H-chromen-2-one.

Reduction: Formation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a chemical compound with potential applications in scientific research, including acting as a building block for synthesizing complex organic molecules, studying enzyme interactions and biological pathways, and being used in the production of specialty chemicals and materials with unique properties.

Properties

- Molecular Formula C24H27NO5

- Molecular Weight 409.5 g/mol

Antioxidant Properties

Research indicates that flavonoids, including the compound 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one, possess significant antioxidant capabilities. These properties are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases such as cancer and cardiovascular disorders.

Molecular Docking Studies

Molecular docking studies have been employed to assess the binding affinity of this compound with various biological targets. Such studies can provide insights into its mechanism of action at the molecular level. For instance, interactions with protein disulfide isomerase (PDI) have been noted in related compounds, indicating possible antithrombotic effects.

Antimicrobial Activity

Flavonoids are also recognized for their antimicrobial properties. Preliminary studies suggest that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi. The exact mechanisms often involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Research Findings

| Study | Findings |

|---|---|

| In vitro studies | Demonstrated significant inhibition of enzyme activity related to inflammatory responses. |

| Cell culture experiments | Showed reduced levels of inflammatory markers in treated cells compared to controls. |

| Animal models | Indicated potential therapeutic effects in models of arthritis and other inflammatory conditions. |

| Inflammation case study | In a controlled study involving mice with induced inflammation, administration of this compound resulted in a marked reduction in swelling and pain compared to the placebo group. |

| Antimicrobial efficacy | A series of tests against common bacterial strains revealed that this compound inhibited bacterial growth at relatively low concentrations, suggesting its potential as an antimicrobial agent. |

類似化合物との比較

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar methoxy substitutions on the phenyl ring.

3,4-Dimethoxycinnamic acid: A compound with a similar methoxy-substituted phenyl ring but with a different core structure.

3,4-Dimethoxyphenylacetonitrile: A compound with a similar methoxy-substituted phenyl ring and a nitrile functional group.

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups enhances its reactivity and potential for diverse applications in various fields.

生物活性

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one, commonly referred to as a derivative of 7-hydroxycoumarin, is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core with two methoxy groups at the 3 and 4 positions of the phenyl ring. Its molecular formula is C17H16O5, and it exhibits properties typical of coumarin derivatives, including fluorescence and enzyme inhibition potential.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit macrophage migration inhibitory factor (MIF) tautomerase activity. It binds competitively with a binding affinity (K_i) estimated around 18 ± 1 nM, demonstrating its potential as a therapeutic agent in inflammatory conditions .

- Antioxidant Activity : Like many coumarin derivatives, this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anticancer Properties : Research indicates that derivatives of 7-hydroxycoumarin can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle pathways .

Biological Activity Data

A summary of relevant research findings regarding the biological activity of this compound is presented in Table 1.

| Biological Activity | IC50 / K_i Value | Reference |

|---|---|---|

| MIF Tautomerase Inhibition | 18 ± 1 nM | |

| Antioxidant Activity | - | |

| Apoptosis Induction in Cancer | - |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Effects : A study demonstrated that the inhibition of MIF by this compound led to reduced inflammation in murine models. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis .

- Anticancer Studies : In vitro studies showed that the compound effectively induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The activation of caspase pathways was noted as a significant mechanism behind its anticancer effects .

- Fluorescent Probes : The compound's fluorescent properties have been exploited for imaging studies in biological systems, providing insights into cellular dynamics and interactions with specific proteins like MIF .

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-6-4-10(8-16(14)21-2)13-7-11-3-5-12(18)9-15(11)22-17(13)19/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMDRGFMSDURSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。